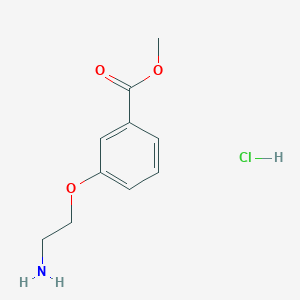

Methyl 3-(2-aminoethoxy)benzoate hydrochloride

Overview

Description

“Methyl 3-(2-aminoethoxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 153938-41-1 . It has a molecular weight of 195.22 and its IUPAC name is methyl 3-(2-aminoethoxy)benzoate .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a storage temperature of 28 C .Scientific Research Applications

Alzheimer's Disease Imaging

In Alzheimer's disease research, methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate and its derivatives have been synthesized for use as PET radiotracers. These compounds are explored for their potential to image casein kinase 1 (CK1) inhibitors in the brain, offering a new avenue for diagnosing and understanding the progression of Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Organic Synthesis and Reaction Optimization

Research has demonstrated the efficiency of continuous-flow diazotization in synthesizing methyl 2-(chlorosulfonyl)benzoate, highlighting the method's capability to inhibit parallel side reactions and improve yield, which is crucial for developing more efficient and sustainable chemical synthesis processes (Yu et al., 2016).

Drug Delivery and Prodrug Development

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), known as aspirin, were synthesized as prodrugs. These derivatives exhibit good water solubility and potential for reduced gastrotoxicity, representing a novel approach in the development of safer, more effective anti-inflammatory and analgesic therapies (Rolando et al., 2013).

Photochemistry and Photophysics of Encapsulated Drugs

Studies on the UV-vis absorption and emission of certain benzoate analogues when complexed with cyclodextrins reveal how the hydrophobic effect of nanocages influences the photophysical behavior of encapsulated molecules. This insight is crucial for the design of drug delivery systems and the study of drug-receptor interactions at the molecular level (Tormo, Organero, & Douhal, 2005).

Synthesis and Evaluation of Antimycobacterial Agents

The synthesis and characterization of various 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates have been conducted, with some compounds showing promising activity against mycobacterial species. This research contributes to the search for new antimycobacterial agents, highlighting the compound's potential in therapeutic applications (Tengler et al., 2013).

Safety and Hazards

properties

IUPAC Name |

methyl 3-(2-aminoethoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQYLCSHSUIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

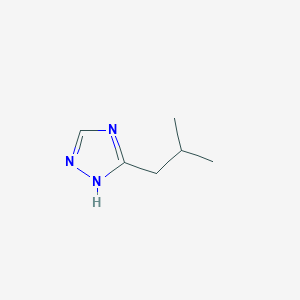

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)

![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)

![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)